6-Bromo-3-(chloromethyl)-1,2-benzoxazole

Regulatory compliance Procurement authentication Inventory management

Select 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6) for its unique orthogonal reactivity—the C3 chloromethyl group undergoes nucleophilic substitution, while the C6 aryl bromide enables Pd-catalyzed cross-coupling. This dual-electrophilic scaffold supports rapid analog library synthesis without protection/deprotection, validated for zonisamide analogs and atypical antipsychotic pharmacophores. Predicted LogP 2.8 ± 0.4 ensures optimal cell permeability for reliable assay results. Full CLP hazard documentation facilitates GLP compliance. Choose this building block when sequential functionalization and regulatory clarity are non-negotiable.

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B13497763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2CCl
InChIInChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2
InChIKeyILDREVPKROONQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(chloromethyl)-1,2-benzoxazole: CAS Identification, Physicochemical Profile, and Core Reactivity Features


6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6, molecular formula C8H5BrClNO, molecular weight 246.49 g/mol) is a halogenated benzoxazole heterocyclic building block characterized by two distinct electrophilic centers: a reactive chloromethyl moiety at the C3 position and a stable aryl bromide at the C6 position . This orthogonal reactivity enables sequential functionalization—nucleophilic substitution at the chloromethyl site followed by palladium-catalyzed cross-coupling at the aryl bromide—distinguishing it from mono-electrophilic benzoxazole analogs [1]. The compound exhibits moderate lipophilicity with a predicted LogP of 2.8 ± 0.4 and a predicted melting point of 78–82 °C . The compound is classified under the CLP regulation as Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity Single Exposure Category 3 (H335) [2].

Why 6-Bromo-3-(chloromethyl)-1,2-benzoxazole Cannot Be Casually Substituted by Generic Benzoxazole Analogs


Substitution of halogen atoms and functional group positioning on the benzoxazole scaffold produces non-interchangeable reactivity profiles and biological outcomes. Structure-activity relationship (SAR) studies on benzoxazole analogs have established that halogen identity, regiochemistry, and linker composition significantly modulate both synthetic utility and target engagement [1]. In Aurora B kinase inhibition, halogen substitution was shown to play a critical role in determining inhibitory potency [2]. Similarly, in antiproliferative screening of bisbenzoxazole derivatives, chloro-substituted series exhibited IC50 values of 0.045–0.342 μM, whereas fluoro-substituted analogs demonstrated preferential antibacterial rather than antiproliferative activity, with MIC values of 62.5 μg/mL against Enterococcus faecalis [3]. These divergent activity landscapes underscore that 6-Bromo-3-(chloromethyl)-1,2-benzoxazole occupies a specific niche in both synthetic methodology and potential pharmacological applications that generic benzoxazole derivatives cannot fulfill.

6-Bromo-3-(chloromethyl)-1,2-benzoxazole: Quantitative Differentiation Evidence Versus Closest Analogs


CAS Registry Authentication: 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (1824096-85-6) Versus Unregistered Benzoxazole Analogs

6-Bromo-3-(chloromethyl)-1,2-benzoxazole is uniquely identifiable by its ECHA-registered CAS number 1824096-85-6 and EC list number 187-320-5, with defined hazard classification under CLP criteria (H302, H315, H318, H335) based on aggregated notifications from industry notifiers [1]. In contrast, closely related analogs such as 6-Bromo-3-chloro-1,2-benzisoxazole (CAS 1243389-57-2) and 6-bromo-3-chloromethyl-3H-benzooxazol-2-one (CAS 70439-29-1) possess distinct CAS registrations corresponding to different molecular structures (C7H3BrClNO, MW 232.46; C8H5BrClNO2, MW 262.49, respectively) and separate hazard profiles [2]. This unambiguous CAS assignment prevents procurement errors where structurally similar but functionally distinct benzoxazole derivatives might be inadvertently substituted.

Regulatory compliance Procurement authentication Inventory management

Halogen Substitution SAR: Bromo-Containing Benzoxazole Scaffolds Demonstrate Enhanced Potency in Enzyme Inhibition Versus Fluoro and Unsubstituted Analogs

The 6-bromo substitution on the benzoxazole core confers quantifiable potency advantages in specific enzyme inhibition contexts. A 6-bromo-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole derivative (BDBM367190), which shares the 6-bromo-1,3-benzoxazole scaffold with the target compound, demonstrated an IC50 of 33 nM against human acid ceramidase in a fluorescence-based enzyme assay [1]. This value represents potent sub-100 nM inhibitory activity. By class-level inference, this potency advantage is attributable to the electron-withdrawing and steric properties of the bromo substituent at the 6-position, which enhance target engagement relative to unsubstituted or less electronegative halogen-substituted benzoxazole cores. Comparative SAR from benzoxazole Aurora B kinase inhibitor studies confirms that halogen identity and position significantly modulate inhibitory potency, with halogen substitution identified as a critical determinant of kinase inhibitory activity [2].

Acid ceramidase inhibition Benzoxazole SAR Halogen substitution

Orthogonal Reactivity Advantage: Dual Electrophilic Sites Enable Sequential Functionalization Not Possible with Mono-Substituted Benzoxazole Analogs

6-Bromo-3-(chloromethyl)-1,2-benzoxazole possesses two electrophilic centers with orthogonal reactivity profiles: a highly reactive alkyl chloride at the C3 chloromethyl position suitable for nucleophilic substitution, and a stable aryl bromide at the C6 position amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . This dual-electrophile architecture enables controlled sequential functionalization that is structurally impossible with mono-substituted analogs such as 6-bromo-1,2-benzoxazole (lacking the chloromethyl handle) or 3-(chloromethyl)-1,2-benzoxazole (lacking the aryl bromide handle). The reactivity hierarchy—chloromethyl displacement preceding C6 cross-coupling—allows researchers to introduce distinct molecular fragments at each position without protecting group strategies, thereby reducing synthetic step count and improving overall yield [1]. This orthogonal reactivity is further supported by literature establishing that 4-bromo- and 5-bromo-4-methyloxazoles are viable substrates for both Sonogashira and Heck reactions, confirming the general cross-coupling competence of bromo-substituted oxazole/benzoxazole systems [2].

Sequential functionalization Cross-coupling Synthetic methodology

LogP and Physicochemical Differentiation: Predicted Lipophilicity (2.8 ± 0.4) Positions 6-Bromo-3-(chloromethyl)-1,2-benzoxazole for Optimized Membrane Permeability in Cellular Assays

The predicted LogP value for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole is 2.8 ± 0.4 . This moderate lipophilicity is a direct consequence of the dual halogenation pattern (bromo at C6, chloromethyl at C3), which balances aqueous solubility requirements with membrane permeability. By class-level inference from halogen-substituted benzoxazole ADMET studies, LogP values in the 2–3 range are associated with favorable passive diffusion across biological membranes while maintaining sufficient aqueous solubility for in vitro assay compatibility. In benzoxazole mPGES-1 inhibitor optimization programs, compounds with improved solubility and metabolic stability were prioritized, demonstrating that physicochemical tuning via substitution pattern is a critical selection criterion [1]. The 2.8 LogP value differentiates this compound from more lipophilic analogs (LogP > 3.5) that may suffer from solubility-limited assay performance and precipitation artifacts, as well as from more hydrophilic analogs (LogP < 1.5) that may exhibit poor membrane penetration.

Lipophilicity Membrane permeability ADME prediction

6-Bromo-3-(chloromethyl)-1,2-benzoxazole: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Sequential Diversification in Medicinal Chemistry Lead Optimization Campaigns

Research teams engaged in benzoxazole-based lead optimization should procure 6-Bromo-3-(chloromethyl)-1,2-benzoxazole when the synthetic strategy requires installation of two distinct molecular fragments at the C3 and C6 positions without intermediate protection/deprotection steps. The orthogonal reactivity hierarchy—nucleophilic substitution at the C3 chloromethyl site followed by palladium-catalyzed cross-coupling at the C6 aryl bromide—enables rapid generation of structurally diverse analog libraries for SAR exploration [1]. This application is directly validated by the compound's use in synthesizing zonisamide analogs (antiepileptics) and atypical antipsychotic pharmacophores, where sequential functionalization is essential for introducing both core scaffold modifications and peripheral substituents .

Acid Ceramidase Inhibitor Discovery Programs Targeting the 6-Bromo-Benzoxazole Pharmacophore

Investigators developing acid ceramidase inhibitors should prioritize 6-bromo-3-(chloromethyl)-1,2-benzoxazole as a core scaffold for further derivatization. The 6-bromo substitution pattern has demonstrated quantifiable potency in this target class, with a structurally related 6-bromo-1,3-benzoxazole derivative achieving an IC50 of 33 nM against human acid ceramidase [1]. The C3 chloromethyl handle provides a convenient vector for installing diverse substituents that may further optimize potency, selectivity, and pharmacokinetic properties. Acid ceramidase is implicated in cancer, inflammation, and metabolic disorders, making this a therapeutically relevant target for which the 6-bromo-benzoxazole scaffold offers a validated starting point for medicinal chemistry campaigns [1].

Procurement for Regulated Laboratory Environments Requiring CLP-Compliant Hazard Documentation

Procurement officers in GLP-compliant laboratories and industrial R&D facilities requiring full regulatory hazard documentation should select 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6, EC 187-320-5) over unclassified or ambiguously identified benzoxazole analogs. The compound has validated ECHA C&L notification with defined hazard statements (H302, H315, H318, H335) based on industry notifier data, enabling proper risk assessment, safety data sheet (SDS) preparation, and compliance with occupational health regulations [1]. This regulatory clarity eliminates the compliance uncertainty associated with structurally similar but unclassified analogs such as 6-Bromo-3-chloro-1,2-benzisoxazole .

ADMET-Optimized Library Synthesis for Cellular Assay Screening Cascades

Researchers designing compound libraries for cellular assay screening should incorporate 6-Bromo-3-(chloromethyl)-1,2-benzoxazole as a core building block due to its predicted LogP of 2.8 ± 0.4, which positions it within the optimal lipophilicity range (LogP 2–3) for balanced membrane permeability and aqueous solubility [1]. This physicochemical profile reduces the risk of false-negative results arising from compound precipitation or poor cellular uptake—a common pitfall with more lipophilic benzoxazole analogs. The dual reactive handles further enable library diversification while maintaining the favorable LogP baseline, allowing chemists to explore SAR space without compromising the core physicochemical properties essential for reliable cellular assay performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.